1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide is a chemical compound with the molecular formula C27H39IN2. It is known for its use as a carbene ligand precursor and has applications in various fields of chemistry .
Vorbereitungsmethoden
The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide involves the reaction of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazolinium iodide with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide has several scientific research applications:
Chemistry: It is used as a carbene ligand precursor in various catalytic reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: It can be used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets and pathways. As a carbene ligand precursor, it forms stable carbene complexes that can participate in various catalytic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide can be compared with other similar compounds such as:
1,3-bis[(1S)-2,2-dimethyl-1-(2-tolyl)propyl]imidazolinium iodide: This compound has a similar structure but with a different substituent on the aromatic ring.
1,3-bis[(1S)-2,2-dimethyl-1-(2-tolyl)propyl]imidazolinium chloride: Similar structure with a different counterion. These comparisons highlight the uniqueness of this compound in terms of its specific substituents and counterion, which can influence its chemical properties and applications.
Eigenschaften
CAS-Nummer |
1237025-59-0 |
---|---|
Molekularformel |
C27H39IN2 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C27H39N2.HI/c1-20-13-9-11-15-22(20)24(26(3,4)5)28-17-18-29(19-28)25(27(6,7)8)23-16-12-10-14-21(23)2;/h9-16,19,24-25H,17-18H2,1-8H3;1H/q+1;/p-1/t24-,25-;/m1./s1 |
InChI-Schlüssel |
RDGJOFKDMBCNIA-JIMLSGQQSA-M |
Isomerische SMILES |
CC1=CC=CC=C1[C@H](C(C)(C)C)N2CC[N+](=C2)[C@H](C3=CC=CC=C3C)C(C)(C)C.[I-] |
Kanonische SMILES |
CC1=CC=CC=C1C(C(C)(C)C)N2CC[N+](=C2)C(C3=CC=CC=C3C)C(C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.